molecular formula C8H15Cl2N3OS B1383426 [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride CAS No. 1790140-73-6

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride

Cat. No. B1383426
M. Wt: 272.19 g/mol
InChI Key: ZQEPEJDZPLCDBF-UHFFFAOYSA-N
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Description

“[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride” is a chemical compound with the molecular weight of 273.21 . Its IUPAC name is (2-morpholino-1H-1lambda3-thiazol-4-yl)methanamine dihydrochloride . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N3OS.2ClH/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11;;/h6,13H,1-5,9H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.21 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

1. Anticancer Properties

  • 4-(1,3-Thiazol-2-yl)morpholine Derivatives as PI3K Inhibitors: These derivatives, including the one , have been found to be potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This property is significant for cancer research, particularly in the development of treatments targeting tumor growth in xenograft models (Alexander et al., 2008).
  • Antitumor Properties in New N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides: Research indicates that certain derivatives, such as the N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, show promise as potential anticancer agents (Horishny et al., 2020).

2. QSAR Analysis and Antioxidant Properties

  • QSAR Analysis of Derivatives: A study involving QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives, including those with the [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine structure, showed that certain molecular descriptors are associated with antioxidant activity. These findings can guide the design of new antioxidants (І. Drapak et al., 2019).

3. Photophysical Properties and Applications

  • Photophysical Properties of Styryl Derivatives: Novel fluorescent styryl compounds with the thiazole unit, such as 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, were studied for their absorptive and emissive properties. These findings are relevant in the development of new materials for optical applications (Sekar et al., 2014).

4. Antimicrobial Activity

  • Antibacterial and Antifungal Activities of Thiazolidin-4-one Derivatives: Research indicates that certain derivatives, including 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, exhibit moderate antibacterial and antifungal activities, which could be explored further for potential pharmaceutical applications (Patil et al., 2011).

5. Potential in Neuroscience Research

  • Norepinephrine Transporter Inhibitors: Certain derivatives, such as 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, have been identified as potent and selective inhibitors of the norepinephrine transporter, suggesting potential applications in neuroscience and pain management (O'Neill et al., 2011).

Safety And Hazards

The compound’s safety data sheet (MSDS) can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.2ClH/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11;;/h6H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEPEJDZPLCDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride

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